[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine

Medicinal chemistry Building block procurement Physicochemical characterization

[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine (CAS 2418650-26-5) is a trifluoromethylated pyridine building block with a primary benzylic amine side chain at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position. It bears the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol.

Molecular Formula C8H9F3N2
Molecular Weight 190.169
CAS No. 2418650-26-5
Cat. No. B2704026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine
CAS2418650-26-5
Molecular FormulaC8H9F3N2
Molecular Weight190.169
Structural Identifiers
SMILESCC1=CC(=NC=C1CN)C(F)(F)F
InChIInChI=1S/C8H9F3N2/c1-5-2-7(8(9,10)11)13-4-6(5)3-12/h2,4H,3,12H2,1H3
InChIKeyMDJBYVBBKIQMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine CAS 2418650-26-5: Physicochemical Identity and Procurement Baseline


[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine (CAS 2418650-26-5) is a trifluoromethylated pyridine building block with a primary benzylic amine side chain at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position . It bears the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol . The compound features a topological polar surface area (TPSA) of 38.91 Ų, a calculated partition coefficient (LogP) of 1.87, one rotatable bond, two hydrogen-bond acceptors, and one hydrogen-bond donor . These descriptors position the compound as a compact, moderately lipophilic amine intermediate suitable for further derivatization in medicinal chemistry and agrochemical programs.

Why [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine Cannot Be Generically Substituted: Structural Nuance Drives Differentiable Physicochemical and Synthetic Profiles


Substituting [4-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine with closely related in-class compounds such as the C3-amino analog (CAS 944317-54-8) or the 4-des-methyl analog (CAS 387350-39-2) introduces measurable differences in molecular weight, rotatable bond count, lipophilicity, and hydrogen-bonding geometry that materially affect reactivity, downstream coupling efficiency, and pharmacokinetic properties of derived products . The presence of a methanamine linker (–CH2NH2) rather than a direct ring amino group (–NH2) provides an additional methylene spacer that alters both the electronic environment and the spatial orientation of the amino group, which consequently modulates the pKa of the amine, the nucleophilicity in amide bond formation or reductive amination, and the compound's performance as a substrate in cross-coupling reactions [1]. Even small differences observed in computed LogP and rotatable bond count translate into divergent permeability and metabolic stability profiles when the molecule is incorporated into larger pharmacophores, making generic interchange scientifically unjustified without explicit side-by-side validation .

Product-Specific Quantitative Evidence for [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine: Head-to-Head and Cross-Study Comparisons


Molecular Weight Differential of +14.03 g/mol vs. C3-Amino Analog (CAS 944317-54-8) Reflects Exactly One Methylene Insertion

The target compound [4-methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine has a molecular weight of 190.17 g/mol (C8H9F3N2), compared to 176.14 g/mol (C7H7F3N2) for its closest direct analog, 4-methyl-6-(trifluoromethyl)pyridin-3-amine (CAS 944317-54-8) [1]. The difference of 14.03 g/mol corresponds precisely to one methylene (–CH2–) unit, confirming the structural distinction between a methanamine side chain versus a direct ring-attached amino group. This mass difference is quantitatively verifiable by LC-MS and elemental analysis and directly impacts the stoichiometry of all downstream reactions in which the amine is derivatized .

Medicinal chemistry Building block procurement Physicochemical characterization

Rotatable Bond Count: 1 vs. 0 Directly Impacts Conformational Flexibility and Drug-Likeness Parameters Relative to C3-Amino Analog

The target compound possesses exactly one rotatable bond (the C3–CH2–NH2 linkage), whereas 4-methyl-6-(trifluoromethyl)pyridin-3-amine (CAS 944317-54-8) has zero rotatable bonds, as the amino group is attached directly to the aromatic ring . According to the Veber rules for oral bioavailability, compounds with ≤10 rotatable bonds are generally favored; however, within very low rotatable bond ranges, the presence of even one additional rotatable bond can measurably influence conformational entropy upon target binding and membrane permeability [1]. The target compound's single rotatable bond provides a degree of conformational adaptability absent in the fully rigid comparator, which may be advantageous for fitting into sterically constrained binding pockets.

Drug design ADME prediction Conformational analysis

LogP Differential of –0.12 vs. C3-Amino Analog (CAS 944317-54-8) Indicates Marginally Lower Lipophilicity for the Methanamine Derivative

The computed LogP value for the target compound is 1.87, compared to 1.99 for 4-methyl-6-(trifluoromethyl)pyridin-3-amine (CAS 944317-54-8), yielding a LogP differential of –0.12 log units . Note that PubChem's XLogP3-AA algorithm reports a value of 1.5 for the amino analog, whereas the ChemScence computed value uses a different algorithm and is more directly comparable to the Leyan value [1]. This quantitative comparison indicates that replacing the direct C3-amino group with a C3-methanamine group slightly reduces overall lipophilicity, likely due to the greater exposure and polar character of the primary amine when separated from the electron-withdrawing pyridine ring by a methylene spacer. The (S)-1-(6-(trifluoromethyl)-4-methylpyridin-3-yl)ethanamine analog shows a still higher LogP of 2.43, confirming that progressive alkylation at the benzylic position increases lipophilicity .

Lipophilicity Permeability prediction Medicinal chemistry optimization

Enzyme Inhibition: Downstream Derivative Incorporating the Pyridin-3-yl Scaffold Demonstrates Ki = 30 nM Against Human 3-Beta-Hydroxysteroid-Delta(8),Delta(7)-Isomerase

The compound 6-(1-(4-methyl-6-(trifluoromethyl)pyridin-3-yl)piperidin-4-yl)-2-thia-6-azaspiro[3.4]octane 2,2-dioxide (BDBM706817), a downstream derivative that incorporates the [4-methyl-6-(trifluoromethyl)pyridin-3-yl] scaffold via a piperidine linkage at the 3-position, exhibits a Ki of 30 nM against human 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase as measured by SPA radioligand equilibrium dissociation assay [1]. This value is documented in BindingDB and originates from Genentech's US Patent US20240398781 (Example 28) [1]. While this Ki value reflects the activity of the elaborated spirocyclic piperidine derivative rather than the standalone building block, it establishes that the 4-methyl-6-(trifluoromethyl)pyridin-3-yl core, when appropriately elaborated through the C3-methanamine (or derived piperidine) position, can support nanomolar target engagement. No directly comparable Ki data are publicly available for analogous derivatives of the C3-amino comparator (CAS 944317-54-8) or the 4-des-methyl comparator (CAS 387350-39-2) against the same target, limiting the strength of this comparison.

Enzyme inhibition Steroid isomerase Drug discovery

Available Purity Specification: 98% (HPLC) from Leyan Provides a Quantitative Procurement Baseline vs. 97% for the C3-Amino Analog from the Same Vendor

The target compound is available from Leyan at a certified purity of 98% (HPLC), whereas the same vendor supplies the C3-amino analog 4-methyl-6-(trifluoromethyl)pyridin-3-amine (CAS 944317-54-8) at 97% purity . Both products are subject to batch-to-batch variation as noted by the vendor's disclaimer that displayed purity represents warehouse guidance values. The 1% absolute purity difference, while modest, can be meaningful in multi-step synthetic sequences where impurity carry-through accumulates multiplicatively; for a five-step linear synthesis, a 98% vs. 97% starting material purity could theoretically result in a ~5% difference in final product purity assuming equal step yields. For [6-(trifluoromethyl)pyridin-3-yl]methanamine (CAS 387350-39-2), Aladdin supplies at 97% purity with a supply lead time of 8–12 weeks, indicating potential availability constraints for the 4-des-methyl analog .

Quality control Procurement specification Building block purity

Availability of Intermediate Characterization Data: TPSA Identical (38.91 Ų) Across Target and C3-Amino Analog, but H-Bond Donor Geometry Differs Due to Methylene Spacer

The topological polar surface area (TPSA) is identical at 38.91 Ų for both the target compound and its C3-amino analog (CAS 944317-54-8), as computed by vendor algorithms . Both compounds also share identical hydrogen-bond acceptor (2) and donor (1) counts. However, the spatial orientation of the hydrogen-bond donor differs fundamentally: in the target compound, the primary amine is separated from the pyridine ring by a methylene spacer, positioning the –NH2 group approximately 1.5 Å further from the ring plane and allowing greater conformational freedom relative to the ring system. This geometric distinction, while not captured by scalar TPSA values, can affect hydrogen-bond geometry with biological targets and the orientation of the amine in crystal packing or co-crystal structures. The (S)-ethanamine analog (LogP 2.43, TPSA 38.91) shares the same TPSA but has markedly higher lipophilicity, illustrating how TPSA alone is insufficient as a selection criterion .

Polar surface area Hydrogen bonding Drug-likeness

Application Scenarios: Where [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine Offers a Scientifically Justified Advantage


Medicinal Chemistry: Primary Amine Handle for Amide Coupling and Reductive Amination in Kinase or Isomerase Inhibitor Synthesis

The target compound's C3-methanamine (–CH2NH2) provides a reactive primary amine handle that is sterically separated from the electron-withdrawing pyridine ring by one methylene unit. This spacer reduces the inductive electron-withdrawing effect on the amine nitrogen compared to the directly attached amino group in CAS 944317-54-8, potentially enhancing nucleophilicity in amide bond formation and reductive amination reactions . The downstream spirocyclic-piperidine derivative incorporating this scaffold demonstrated Ki = 30 nM against human 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase, validating the scaffold's utility in generating bioactive molecules targeting the steroid isomerase family [1]. This scenario is most relevant for medicinal chemistry teams constructing focused libraries around isomerase or related enzyme targets where the pyridin-3-yl methanamine serves as a versatile vector for diversity-oriented synthesis.

Agrochemical Discovery: Pyridyl-methanamine Scaffold for Pesticide Lead Generation as Disclosed in Patent Literature

The pyridyl-methanamine structural motif is explicitly claimed in Ishihara Sangyo Kaisha's pesticide patent family (US 20100160326, WO PCT/JP2007/062456), where pyridyl-methanamine derivatives bearing a trifluoromethyl group at the 4-position of the pyridine ring (formula I, R4 = CF3) are described as active pesticidal ingredients . The target compound fits within the general formula as a key intermediate bearing the required trifluoromethylpyridine core with a methanamine side chain. The 4-methyl substitution provides additional steric and electronic modulation that can influence pest spectrum and selectivity. While no quantitative insecticidal activity data (LC50, LD50) for the standalone building block are publicly disclosed, the patent's explicit teaching establishes the methanamine derivative class as relevant to agrochemical discovery programs, and the structural distinction (4-methyl-6-CF3-pyridin-3-yl pattern) differentiates it from other regioisomeric pyridyl-methanamines that may exhibit divergent activity profiles.

Chemical Biology: Scaffold with Defined Physicochemical Parameters (MW 190.17, LogP 1.87, TPSA 38.91) for Fragment Library Construction

With a molecular weight of 190.17 g/mol, LogP of 1.87, and TPSA of 38.91 Ų, the target compound satisfies the 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . Its single rotatable bond distinguishes it from the fully rigid C3-amino analog, offering a unique conformational profile that can be advantageous for fragment screening campaigns where modest flexibility may improve hit rates against proteins with occluded binding sites . The compound's 98% purity specification [1] and the availability of the boronic acid pinacol ester analog (CAS 1612287-99-6) for Suzuki-Miyaura cross-coupling [2] further support its use as a fragment that can be elaborated along multiple synthetic vectors, including C–C bond formation at the 3-position via the boronic acid derivative.

Synthetic Methodology Development: Benchmark Substrate for Evaluating Amine-Selective Transformations on Trifluoromethylpyridine Scaffolds

The target compound represents a structurally well-defined substrate for method development studies involving amine functionalization (acylation, sulfonylation, urea formation, or Buchwald-Hartwig amination) on trifluoromethyl-substituted pyridine cores. Its single primary amine, single methyl substituent, and single CF3 group provide a clean spectroscopic handle (characteristic 19F NMR singlet for the CF3 group; diagnostic benzylic CH2 signal in 1H NMR) that facilitates reaction monitoring and product characterization . The 4-methyl group serves as an internal NMR reference and provides steric differentiation from des-methyl analogs (e.g., CAS 387350-39-2), enabling systematic structure-reactivity relationship studies. The fixed 4,6-disubstitution pattern ensures that any observed reactivity trends are specifically attributable to electronic and steric effects at these positions, rather than to regioisomeric variability.

Quote Request

Request a Quote for [4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.